(R)-2-Isopropyl-5-oxohexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Isopropyl-5-oxohexanal is an organic compound with a unique structure that includes an isopropyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Isopropyl-5-oxohexanal can be achieved through several methods. One common approach involves the use of Grignard reagents, which are organomagnesium compounds. The reaction typically involves the treatment of an alkyl or aryl halide with magnesium in the presence of an ether solvent . This method allows for the formation of new carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
Industrial Production Methods: In an industrial setting, the production of ®-2-Isopropyl-5-oxohexanal may involve large-scale Grignard reactions or other organometallic methods. The choice of method depends on factors such as cost, yield, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions: ®-2-Isopropyl-5-oxohexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form an alcohol.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ®-2-Isopropyl-5-oxohexanoic acid.
Reduction: Formation of ®-2-Isopropyl-5-hydroxyhexanal.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
®-2-Isopropyl-5-oxohexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ®-2-Isopropyl-5-oxohexanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect metabolic pathways and cellular processes, making the compound of interest in biochemical research.
Vergleich Mit ähnlichen Verbindungen
®-2-Isopropyl-5-hydroxyhexanal: A reduced form of the compound with a hydroxyl group instead of an aldehyde.
®-2-Isopropyl-5-oxohexanoic acid: An oxidized form with a carboxylic acid group.
Comparison:
Uniqueness: ®-2-Isopropyl-5-oxohexanal is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H16O2 |
---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
(2R)-5-oxo-2-propan-2-ylhexanal |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(6-10)5-4-8(3)11/h6-7,9H,4-5H2,1-3H3/t9-/m0/s1 |
InChI-Schlüssel |
JUZXYQBZHRMZNQ-VIFPVBQESA-N |
Isomerische SMILES |
CC(C)[C@@H](CCC(=O)C)C=O |
Kanonische SMILES |
CC(C)C(CCC(=O)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.